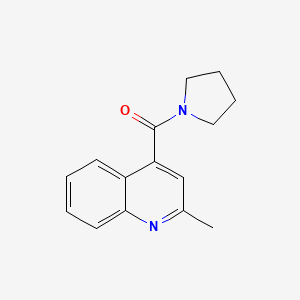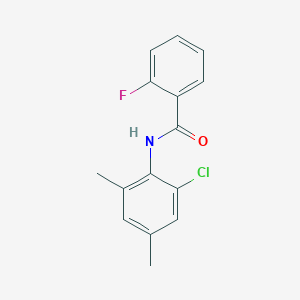
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline is a heterocyclic compound that combines a quinoline core with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in various biologically active compounds, while the pyrrolidine ring adds to the compound’s structural diversity and potential biological activity.
Méthodes De Préparation
The synthesis of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions. Industrial production methods may involve the use of transition metal catalysts or green chemistry approaches to improve yield and reduce environmental impact .
Analyse Des Réactions Chimiques
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinolines.
Applications De Recherche Scientifique
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can enhance binding affinity and selectivity for certain biological targets, leading to the inhibition of specific enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may have different substituents, leading to variations in biological activity.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may have different aromatic or heterocyclic groups attached, affecting their pharmacological properties.
Pyrrolopyrazine derivatives: These compounds combine a pyrrolidine ring with a pyrazine ring, offering unique structural and biological characteristics
Propriétés
IUPAC Name |
(2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(15(18)17-8-4-5-9-17)12-6-2-3-7-14(12)16-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDYUIOIHWSDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)




![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)

![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)

![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)

![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
